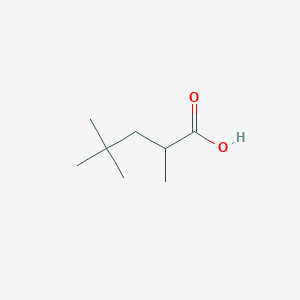

2,4,4-Trimethylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-6(7(9)10)5-8(2,3)4/h6H,5H2,1-4H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXFTQSKZMNLSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3302-09-8 | |

| Record name | Pentanoic acid, 2,4,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003302098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC926 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for 2,4,4 Trimethylpentanoic Acid

Established Laboratory Synthesis Routes

Oxidative Approaches to Branched Pentanoic Acids

The synthesis of branched-chain carboxylic acids, such as 2,4,4-trimethylpentanoic acid, can be achieved through various oxidative methods. One established laboratory-scale approach involves the oxidation of corresponding primary alcohols. For instance, 2,2,4-trimethyl-1-pentanol (B74239) can be oxidized using alkaline potassium permanganate (B83412) (KMnO₄) under reflux conditions to yield 2,2,4-trimethylpentanoic acid with high purity. This method typically involves the initial oxidation of the alcohol to an aldehyde, which is then further oxidized to the carboxylic acid.

Another oxidative strategy is the ozonolysis of alkenes. This process involves cleaving the double bond of an alkene with ozone, followed by workup procedures to yield carboxylic acids. thieme-connect.de For example, the ozonolysis of a suitably substituted pentene derivative in an alcoholic solvent can lead to the formation of a branched pentanoic acid ester, which can then be hydrolyzed to the corresponding carboxylic acid. thieme-connect.de

The direct catalytic oxidation of branched alkanes represents an industrially significant method. For example, 2,2,4-trimethylpentane (B7799088) (isooctane) can be oxidized using cobalt or manganese catalysts at elevated temperatures and pressures to produce 2,2,4-trimethylpentanoic acid. This process proceeds through a radical mechanism involving the formation of alkyl and peroxy radicals.

Furthermore, aldehydes can serve as direct precursors to carboxylic acids. The oxidation of 4-methoxy-2,2,4-trimethylpentanal, for instance, can yield 4-methoxy-2,2,4-trimethylpentanoic acid. smolecule.com

A summary of common oxidative approaches is presented in the table below.

| Starting Material | Oxidizing Agent/Catalyst | Product | Key Features |

| 2,2,4-Trimethyl-1-pentanol | Alkaline KMnO₄ | 2,2,4-Trimethylpentanoic acid | High purity, suitable for lab scale. |

| Substituted Pentene | Ozone (O₃) | Branched Pentanoic Acid Ester | Involves C=C bond cleavage. thieme-connect.de |

| 2,2,4-Trimethylpentane | Co(OAc)₂/Mn(OAc)₂ | 2,2,4-Trimethylpentanoic acid | Industrial method, radical mechanism. |

| 4-Methoxy-2,2,4-trimethylpentanal | Various oxidizing agents | 4-Methoxy-2,2,4-trimethylpentanoic acid | Direct oxidation of an aldehyde. smolecule.com |

Derivation from Metabolites of 2,2,4-Trimethylpentane

This compound can be derived from the metabolic products of 2,2,4-trimethylpentane. The metabolism of 2,2,4-trimethylpentane in male rats involves oxidative pathways that lead to the formation of various metabolites, including 2,2,4-trimethylpentanol, 2,4,4-trimethylpentanol, and the corresponding pentanoic acids. evitachem.com Specifically, this compound has been identified as a major urinary metabolite of 2,2,4-trimethylpentane. evitachem.com

The biotransformation is primarily carried out by cytochrome P-450 enzymes, which hydroxylate the alkane at various positions. Subsequent oxidation of the resulting alcohols leads to the formation of the corresponding carboxylic acids. This metabolic pathway highlights a biological route to the formation of this compound.

Recent advancements in synthetic biology have explored the use of engineered polyketide synthases (PKSs) for the production of trimethylpentanoic acids. google.comgoogleapis.com Hybrid PKS systems can be designed to utilize precursors like isobutyryl-CoA and 2-methylmalonyl-CoA to synthesize this compound. google.comgoogleapis.com This biosynthetic approach offers a potential alternative to traditional chemical synthesis. evitachem.comgoogle.com

Stereoselective Synthesis and Chiral Control

Utilization of Chiral Auxiliaries and Catalysts for Stereochemical Outcome

The synthesis of enantiomerically pure α-branched carboxylic acids is a significant challenge in organic chemistry. nih.gov Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. wikipedia.org

One widely used class of chiral auxiliaries is based on pseudoephedrine. caltech.edu Pseudoephedrine can be acylated to form an amide, and the enolate of this amide can undergo highly diastereoselective alkylations. caltech.edu The stereoselectivity is directed by the methyl group of the pseudoephedrine. wikipedia.org Subsequent hydrolysis of the amide yields the α-chiral carboxylic acid with high enantiomeric excess. caltech.edu

Another class of chiral auxiliaries includes oxazolidinones, which have been successfully used in asymmetric alkylation reactions to produce α-substituted carboxylic acid derivatives. capes.gov.br Camphorsultams also serve as effective chiral auxiliaries for this purpose. wikipedia.org

In addition to chiral auxiliaries, asymmetric catalysis provides a powerful tool for the synthesis of chiral carboxylic acids. rsc.org For example, copper-catalyzed hydrocarboxylation of allenes using a chiral ligand can produce α-chiral carboxylic acids with high enantioselectivity. nih.gov Furthermore, catalytic asymmetric protonation of silyl (B83357) ketene (B1206846) acetals using a chiral Brønsted acid can furnish enantioenriched α-branched carboxylic acids. mpg.de

A summary of selected chiral auxiliaries and catalysts is provided in the table below.

| Method | Chiral Controller | Key Features |

| Asymmetric Alkylation | Pseudoephedrine Auxiliary | High diastereoselectivity, removable auxiliary. wikipedia.orgcaltech.edu |

| Asymmetric Alkylation | Oxazolidinone Auxiliary | Practical approach for enantioselective synthesis. capes.gov.br |

| Asymmetric Alkylation | Camphorsultam Auxiliary | Effective for controlling stereochemistry. wikipedia.org |

| Asymmetric Hydrocarboxylation | Chiral Copper Catalyst | Direct carboxylation of allenes. nih.gov |

| Asymmetric Protonation | Chiral Brønsted Acid Catalyst | Enantioselective protonation of silyl ketene acetals. mpg.de |

Principles of Asymmetric Induction in Branched Carboxylic Acid Systems

Asymmetric induction is the process by which a chiral element in a molecule influences the formation of a new stereocenter with a preference for one stereoisomer over the other. researchgate.net In the synthesis of branched carboxylic acids, this principle is fundamental to achieving high enantioselectivity.

When using chiral auxiliaries like pseudoephedrine, the existing stereocenters in the auxiliary create a chiral environment around the reacting center. wikipedia.orgcaltech.edu The enolate formed from the pseudoephedrine amide adopts a specific conformation to minimize steric interactions, and the incoming electrophile (e.g., an alkyl halide) attacks from the less hindered face, leading to a high degree of diastereoselectivity. wikipedia.orgcaltech.edu The stereochemical outcome is therefore dictated by the configuration of the chiral auxiliary.

In catalyst-controlled reactions, the chiral catalyst forms a transient complex with the substrate. The ligand bound to the metal center creates a chiral pocket that directs the approach of the reagents. For instance, in the copper-catalyzed hydrocarboxylation of allenes, the chiral ligand on the copper catalyst controls the facial selectivity of the carboxylation step. nih.gov

The enantioselectivity of these reactions can be highly sensitive to the structure of the substrate and the catalyst. For example, in the asymmetric protonation of bis-silyl ketene acetals, the size of the substituents on the substrate can significantly impact the enantiomeric ratio of the product. mpg.de The choice of solvent and other reaction conditions can also play a crucial role in the level of asymmetric induction.

The development of new chiral ligands and catalysts continues to be an active area of research, aiming to achieve higher levels of stereocontrol in the synthesis of complex molecules like this compound and its derivatives. rsc.org

Chemical Reactivity and Derivatization Strategies for 2,4,4 Trimethylpentanoic Acid

Fundamental Carboxylic Acid Transformations

2,4,4-Trimethylpentanoic acid, a branched-chain carboxylic acid, exhibits reactivity characteristic of its functional group, allowing for a variety of chemical transformations. However, the steric hindrance imposed by the bulky tert-butyl group at the C4 position and the methyl group at the C2 position can influence reaction rates and conditions compared to less hindered carboxylic acids.

Esterification of this compound can be achieved through several standard methods, although the reaction may require more forcing conditions due to steric hindrance. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. For instance, the reaction with methanol (B129727) yields methyl 2,4,4-trimethylpentanoate. acs.org

Due to the steric bulk, achieving high yields in esterification might necessitate prolonged reaction times or the use of more reactive reagents. An alternative method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an alcohol to form the corresponding ester. lookchem.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product |

|---|---|---|

| This compound | Methanol, H⁺ | Methyl 2,4,4-trimethylpentanoate |

This compound can be converted into its corresponding acyl halide, a more reactive derivative useful for further synthesis. The most common method for this transformation is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution to form 2,4,4-trimethylpentanoyl chloride. lookchem.comnih.gov This acyl chloride is a key intermediate in the synthesis of other derivatives. lookchem.com

The resulting acyl chloride is highly susceptible to nucleophilic attack and can be readily converted to amides by reaction with ammonia (B1221849) or primary or secondary amines. For example, the reaction of 2,4,4-trimethylpentanoyl chloride with ammonia yields 2,4,4-trimethylpentanamide. acs.orgnih.gov

Table 2: Synthesis of Acyl Chloride and Amide

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 2,4,4-Trimethylpentanoyl chloride |

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2,4,4-trimethyl-1-pentanol. This transformation is typically accomplished using strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). patsnap.comgoogle.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the carboxylic acid, followed by a second hydride addition to the intermediate aldehyde.

This reduction is a fundamental transformation that converts the carboxylic acid into a versatile alcohol intermediate, which can then be used in further synthetic applications. patsnap.comgoogle.com

Formation of Acyl Halides and Amides

Synthesis of Complex Derivatives

The structural backbone of this compound serves as a template for the synthesis of more complex molecules, including non-proteinogenic amino acids and lactones.

Non-proteinogenic amino acids, which are not found in the genetic code, are valuable tools in medicinal chemistry and peptide design. wikipedia.orgnih.gov An analog of this compound, 2-amino-3,3,4-trimethylpentanoic acid, has been synthesized and studied. ontosight.aiingentaconnect.comresearchgate.netnih.gov The synthesis of this unnatural amino acid has been achieved through a multi-step process. ingentaconnect.comresearchgate.netnih.gov One reported synthetic route involves a copper(I) chloride mediated Michael addition followed by a Curtius rearrangement as key steps. ingentaconnect.comresearchgate.netnih.gov

These synthetic amino acids, with their unique branched structures, are used to investigate structure-activity relationships in bioactive peptides. ingentaconnect.commdpi.com For instance, the incorporation of such residues can significantly alter the biological activity of peptides, potentially leading to the development of new therapeutic agents. nih.govontosight.ai

Lactones, which are cyclic esters, can be formed from hydroxylated derivatives of this compound through intramolecular esterification. The formation of a lactone requires a hydroxyl group to be present at a suitable position along the carbon chain to allow for the formation of a stable ring, typically a five-membered (γ-lactone) or six-membered (δ-lactone) ring.

For example, 3-hydroxy-3,4,4-trimethylpentanoic acid can undergo lactonization. acs.org The reaction is typically acid-catalyzed, promoting the intramolecular attack of the hydroxyl group on the carboxylic acid's carbonyl carbon. The stability of the resulting lactone ring is a driving force for this reaction. The synthesis and cleavage of various lactones are important strategies in organic synthesis. tandfonline.com

Biocatalytic Derivatization for 3-Hydroxycarboxylic Acid and Ketone Formation

The transformation of this compound into more functionalized derivatives, such as 3-hydroxycarboxylic acids and ketones, represents a significant area of interest in biocatalysis. This approach leverages the high selectivity and efficiency of enzymes to perform chemical modifications that are often challenging to achieve through traditional synthetic chemistry. Two primary classes of enzymes, polyketide synthases (PKSs) and cytochrome P450 monooxygenases (P450s), are at the forefront of strategies for the derivatization of branched-chain carboxylic acids like this compound.

Engineered Polyketide Synthases (PKSs)

Polyketide synthases are large, modular enzymes that biosynthesize a wide array of natural products. Their modular nature makes them prime candidates for protein engineering to produce novel, "unnatural" compounds. nih.govfrontiersin.orgrsc.org A typical PKS module contains a set of domains that catalyze one round of chain elongation and modification. The formation of a 3-hydroxycarboxylic acid or a ketone from a carboxylic acid precursor is dependent on the specific domains present within the PKS module.

The conversion process begins with the formation of a β-ketoacyl intermediate. The fate of this intermediate is determined by the reductive domains within the module. dtu.dk Specifically:

Ketone Formation: If the module lacks a functional ketoreductase (KR) domain, the polyketide chain can be released as a β-keto acid. These β-keto acids are often unstable and can spontaneously decarboxylate to form the corresponding ketone. researchgate.netnih.govgoogle.com Engineered PKS systems have been successfully designed to produce various short-chain ketones through this mechanism. researchgate.netnih.gov

3-Hydroxycarboxylic Acid Formation: The presence of a functional ketoreductase (KR) domain is essential for the reduction of the β-keto group to a hydroxyl group. dtu.dk By incorporating a KR domain, the PKS can produce a 3-hydroxyacyl intermediate, which is then released as a 3-hydroxycarboxylic acid. The stereochemistry of the resulting hydroxyl group is controlled by the specific KR domain used. dtu.dk Patents have described the design of hybrid PKSs capable of producing over 150 different 3-hydroxycarboxylic acids, including the theoretical synthesis of 3-hydroxy-2,4,4-trimethylpentanoic acid, by strategically swapping and inserting acyltransferase (AT) and ketoreductase (KR) domains. google.com

Research has demonstrated the feasibility of these engineering strategies. For instance, engineered microbes hosting hybrid PKSs have been shown to produce various short-chain ketones at titers exceeding 1 g/L from biomass hydrolysates. researchgate.netnih.gov While specific data for this compound is not extensively detailed in peer-reviewed literature, the principles established in these studies form a clear blueprint for its derivatization.

Table 1: Representative Data for Biocatalytic Ketone Production using Engineered PKS This table is illustrative and based on findings from studies on similar short-chain ketone production. Specific values for this compound derivatization would require experimental validation.

| Engineered PKS System | Host Organism | Precursor Substrate | Product | Titer (mg/L) |

| Hybrid Type I PKS | Streptomyces albus | Plant biomass hydrolysates | C5 & C6 methyl ketones | Several hundred |

| Hybrid Type I PKS | Streptomyces albus | Plant biomass hydrolysates | C6 & C7 ethyl ketones | > 1000 |

| Engineered LipPks1 | E. coli | Propionate | 2-methyl-3-pentanone | Not specified |

Cytochrome P450 Monooxygenases

Cytochrome P450 enzymes are a versatile superfamily of heme-containing monooxygenases known for their ability to hydroxylate a wide range of substrates, including unactivated C-H bonds. nih.govmanchester.ac.uknih.gov This capability makes them highly valuable for the production of specialty chemicals and drug metabolites. nih.govnih.govjst.go.jp The P450 peroxygenase subfamily (e.g., CYP152 family) is particularly relevant as it has been shown to catalyze the α- and β-hydroxylation of fatty acids. nih.gov

The mechanism involves the direct insertion of an oxygen atom into a C-H bond. For a substrate like this compound, a P450 enzyme could theoretically catalyze hydroxylation at the C3 position to yield 3-hydroxy-2,4,4-trimethylpentanoic acid. The regioselectivity of the hydroxylation is determined by the enzyme's active site architecture, which dictates the orientation of the substrate relative to the reactive heme-oxo species. nih.gov

Directed evolution and rational protein engineering have been extensively used to alter the substrate specificity and regioselectivity of P450s. nih.govnih.gov For example, P450 BM3, a well-studied bacterial P450, has been engineered to hydroxylate a variety of non-natural substrates. nih.gov While direct evidence for the P450-catalyzed hydroxylation of this compound is limited in published research, the extensive work on other branched-chain and straight-chain fatty acids suggests its potential as a viable biocatalytic strategy. biorxiv.orgresearchgate.net

Biological Transformations and Metabolic Pathways of 2,4,4 Trimethylpentanoic Acid

Mammalian Biotransformation Studies

In mammals, 2,4,4-trimethylpentanoic acid is primarily formed through the oxidative metabolism of its alkane precursor, 2,2,4-trimethylpentane (B7799088).

This compound has been identified as a major urinary metabolite in male rats following exposure to 2,2,4-trimethylpentane (TMP), a nephrotoxic component of unleaded gasoline. nih.govresearchgate.net Studies have shown that after administration of TMP, a variety of metabolites are excreted in the urine, with this compound being a principal one. nih.govepa.gov Specifically, in male Fischer 344 rats, eight main urinary metabolites of TMP were identified, which included this compound. nih.gov This highlights the metabolic conversion of the parent hydrocarbon into more polar, excretable compounds.

The other identified urinary metabolites of 2,2,4-trimethylpentane in male rats include:

2,2,4-trimethyl-1-pentanol (B74239) nih.gov

2,4,4-trimethyl-1-pentanol nih.gov

2,4,4-trimethyl-2-pentanol (B108734) nih.gov

2,2,4-trimethyl-1-pentanoic acid nih.gov

2,4,4-trimethyl-2-hydroxy-1-pentanoic acid nih.gov

2,2,4-trimethyl-5-hydroxy-1-pentanoic acid nih.gov

2,4,4-trimethyl-5-hydroxy-1-pentanoic acid nih.gov

The detection of this compound and other TMP metabolites is organ-specific, with the liver and kidneys being the primary sites of metabolism and accumulation. nih.govepa.gov In male rats, this compound was detected in kidney homogenates after oral administration of 2,2,4-trimethylpentane. epa.gov The liver is also a key organ in the biotransformation of TMP, with studies indicating that the cytochrome P450 system in the liver plays a role in its metabolism. nih.gov The presence of these metabolites in the kidneys is of particular interest due to the nephrotoxic effects of the parent compound, 2,2,4-trimethylpentane, in male rats. epa.govethz.ch

| Metabolite | Organ of Detection | Species | Reference |

|---|---|---|---|

| This compound | Kidney | Male Rat | epa.gov |

| 2,4,4-Trimethyl-2-pentanol | Kidney | Male Rat | epa.gov |

The formation of this compound from its alkane precursor, 2,2,4-trimethylpentane (also known as isooctane), occurs through oxidative metabolism. ethz.chtandfonline.com This process is primarily mediated by the cytochrome P-450 dependent monooxygenase system. tandfonline.com The metabolism likely proceeds through omega and omega-1 oxidation to form alcohol intermediates, which are then further oxidized to the corresponding carboxylic acids. nih.gov Specifically, 2,2,4-trimethylpentane is oxidized to form various trimethyl-branched pentanols and pentanoic acids, including this compound. tandfonline.com This oxidative process is a crucial step in the detoxification and elimination of the parent hydrocarbon from the body.

Organ-Specific Metabolite Detection (e.g., Kidney, Liver)

Microbial Biodegradation Pathway Elucidation

Certain microorganisms have evolved the capability to degrade highly branched alkanes like isooctane (B107328), in which this compound is a key intermediate.

Mycobacterium austroafricanum IFP 2173 is a specialized bacterium capable of utilizing isooctane (2,2,4-trimethylpentane) as its sole source of carbon and energy. nih.govnih.gov This is a significant finding as the quaternary carbon structure of isooctane makes it resistant to biodegradation. ethz.chnih.gov During the growth of M. austroafricanum on isooctane, this compound transiently accumulates in the culture, indicating it is an intermediate in the degradation pathway. nih.gov The degradation process starts at the isopropyl end of the isooctane molecule. nih.gov This bacterium demonstrates a remarkable metabolic capacity for breaking down recalcitrant hydrocarbons. ifremer.fr

| Microorganism | Substrate | Key Intermediate | Reference |

|---|---|---|---|

| Mycobacterium austroafricanum IFP 2173 | Isooctane (2,2,4-trimethylpentane) | This compound | nih.gov |

Detailed Analysis of Moiety Degradation (e.g., Isopropyl, Tert-butyl)

The metabolic fate of this compound is intrinsically linked to the biodegradation of its parent hydrocarbon, isooctane (2,2,4-trimethylpentane), a highly branched alkane found in gasoline formulations. nih.govresearchgate.net The structural complexity of this compound, particularly its isopropyl and tert-butyl groups, presents a significant challenge for microbial degradation. However, specific microorganisms have evolved catabolic pathways to systematically break down these moieties.

Research involving the bacterium Mycobacterium austroafricanum IFP 2173, a strain capable of utilizing isooctane as its sole carbon and energy source, has provided critical insights into this process. nih.govresearchgate.net Studies have shown that the degradation of isooctane initiates at the isopropyl extremity of the molecule. This initial oxidation leads to the formation of this compound as a key metabolic intermediate. nih.govresearchgate.net

Once formed, this compound undergoes further enzymatic attack. The metabolic sequence targets the remaining complex moiety, the tert-butyl group. The catabolism of this tert-butyl structure results in the transient accumulation of another metabolite, dimethylpropanoic acid, which is more commonly known as pivalic acid. nih.govresearchgate.net This indicates a stepwise degradation where the isopropyl group is effectively processed first to yield this compound, followed by the breakdown of the tert-butyl group.

Research Findings on Moiety Degradation

Detailed analysis of cultures of Mycobacterium austroafricanum IFP 2173 during the degradation of isooctane has allowed for the identification of key metabolites and the elucidation of the degradation sequence.

| Parent Compound | Degrading Microorganism | Initial Moiety Attacked | Primary Intermediate | Secondary Moiety Attacked | Subsequent Metabolite | Source |

| Isooctane (2,2,4-trimethylpentane) | Mycobacterium austroafricanum IFP 2173 | Isopropyl | This compound | Tert-butyl | Dimethylpropanoic acid (Pivalic acid) | nih.govresearchgate.net |

This sequential degradation highlights a specific biochemical strategy to overcome the recalcitrance of branched-chain alkanoic acids. The initial attack on the less sterically hindered isopropyl group simplifies the molecule before the more formidable challenge of dismantling the tert-butyl group is undertaken.

Biocatalytic and Biotechnological Production of 2,4,4 Trimethylpentanoic Acid

Polyketide Synthase (PKS) Mediated Biosynthesis

Polyketide synthases (PKSs) are multi-domain enzymes that build complex organic molecules from simple acyl-CoA precursors. Their modular nature makes them ideal candidates for bio-engineering to produce non-natural polyketides like 2,4,4-trimethylpentanoic acid. mdpi.comgoogle.com

The biosynthesis of this compound can be achieved through the design of hybrid PKS systems. mdpi.com These engineered enzymes are not found in nature and are constructed by combining modules and domains from different naturally occurring PKSs. mdpi.comgoogle.com This modular engineering allows for precise control over the assembly of the carbon skeleton, ensuring the regioselective synthesis of the desired isomer. mdpi.com For instance, specific PKS constructs have been designed to specifically yield this compound. googleapis.com The core principle involves creating a PKS with a loading module that selects a specific starter unit and an extension module that incorporates a particular extender unit, followed by the necessary reductive steps.

One patented approach describes a hybrid PKS composed of a loading module that utilizes isobutyryl-CoA as a starter unit and a single extension module. googleapis.com This strategic combination of PKS components is crucial for directing the biosynthesis towards the 2,4,4-trimethylated structure.

The production of this compound via engineered PKS pathways is critically dependent on the specific selection of precursor molecules. The engineered PKS is designed to have high specificity for these precursors to ensure the correct assembly of the final product. The key precursors are:

Isobutyryl-CoA: This molecule serves as the starter unit for the biosynthesis. The loading domain of the engineered PKS is specifically chosen for its ability to recognize and load isobutyryl-CoA. googleapis.com For example, the loading module from the avermectin (B7782182) PKS is known to accept isobutyryl-CoA. googleapis.com

2-Methylmalonyl-CoA: This molecule functions as the extender unit. The acyltransferase (AT) domain within the extension module of the hybrid PKS is selected for its specificity towards 2-methylmalonyl-CoA. googleapis.com

The engineered PKS catalyzes the condensation of one molecule of isobutyryl-CoA with one molecule of 2-methylmalonyl-CoA. Subsequent enzymatic activities within the PKS module, such as ketoreduction, dehydration, and enoylreduction, fully reduce the β-keto group to a methylene (B1212753) group, ultimately yielding this compound. googleapis.com

| Precursor Molecule | Role in Biosynthesis | Specific PKS Domain Interaction |

| Isobutyryl-CoA | Starter Unit | Loading Module Acyltransferase (AT) |

| 2-Methylmalonyl-CoA | Extender Unit | Extension Module Acyltransferase (AT) |

To facilitate the large-scale production of this compound, the engineered PKS genes are introduced into suitable recombinant host cell systems. mdpi.comgoogle.com These host cells provide the necessary cellular machinery and metabolic precursors for the PKS to function efficiently. Commonly used host organisms include bacteria like Escherichia coli and yeast like Saccharomyces cerevisiae. escholarship.org

The production efficiency can be further enhanced by metabolically engineering the host cells to increase the intracellular pools of the required precursors, isobutyryl-CoA and 2-methylmalonyl-CoA. googleapis.com This may involve the introduction of heterologous genes or the modification of endogenous metabolic pathways to channel more carbon flux towards the synthesis of these key building blocks. googleapis.com The engineered host cells are then cultured in a suitable medium, and under appropriate conditions, they will produce and secrete this compound. mdpi.comgoogle.com

| Host Organism | Rationale for Use | Potential Engineering Strategies |

| Escherichia coli | Well-characterized genetics, rapid growth | Overexpression of PKS genes, engineering of precursor pathways |

| Saccharomyces cerevisiae | Robust industrial fermenter, GRAS status | Overexpression of PKS genes, compartmentalization of pathways |

Substrate Specificity and Precursor Utilization in Engineered PKS Pathways (e.g., Isobutyryl-CoA, 2-Methylmalonyl-CoA)

Enzymatic Synthesis of Functionalized Analogs

The enzymatic synthesis of functionalized analogs of this compound represents an area of growing interest, offering the potential to create novel molecules with tailored properties. While specific research on the direct enzymatic functionalization of this compound is limited, principles from the broader field of biocatalysis can be applied.

The modularity of PKS systems provides a powerful tool for generating analogs. By swapping the starter or extender units, it is possible to create a variety of structurally related branched-chain carboxylic acids. google.com For example, using a different starter acyl-CoA in place of isobutyryl-CoA could lead to analogs with different substitution patterns at the C4 position. Similarly, the use of alternative extender units could introduce further diversity. google.com

Mechanistic Studies of 2,4,4 Trimethylpentanoic Acid Interactions in Biological Systems

Interaction with Renal Organic Anion Transport Systems

The interaction of 2,4,4-trimethylpentanoic acid with renal organic anion transport systems has been a subject of focused research, particularly in understanding its role in renal function and potential toxicity. As a major urinary metabolite of 2,2,4-trimethylpentane (B7799088), a component of unleaded gasoline, its effects on the kidney's ability to transport organic anions have been scrutinized. researchgate.net

Kinetic Analysis of Competitive Inhibition of p-Aminohippurate (B12120003) (PAH) Transport

Studies utilizing rat renal cortical slices have demonstrated that this compound acts as a competitive inhibitor of the organic anion transport system. researchgate.net Kinetic analysis has revealed that it competitively inhibits the transport of p-aminohippurate (PAH), a classic substrate for this system. researchgate.net The inhibition constant (Ki) for this competitive inhibition was determined to be 4 mM. researchgate.net This finding indicates that this compound directly competes with PAH for binding to the organic anion transporters in the renal cortex. researchgate.net

Selective Inhibition Profiles Compared to Other Transport Systems (e.g., Tetraethylammonium)

A key characteristic of this compound's interaction with renal transport systems is its selectivity. It has been shown to selectively decrease the accumulation of PAH without affecting the transport of the organic cation tetraethylammonium (B1195904) (TEA). researchgate.net This selectivity distinguishes it from its structural isomer, 2,2,4-trimethylpentanoic acid, which is less selective and reduces the transport of both PAH and TEA. researchgate.net Another metabolite, 2,4,4-trimethyl-5-hydroxypentanoic acid, also exhibits selective inhibition of PAH transport. researchgate.net This suggests that the specific arrangement of the methyl groups on the pentanoic acid chain is crucial for its selective interaction with the organic anion transport system.

Table 1: Comparative Inhibition of Renal Transport Systems by Trimethylpentanoic Acid Metabolites

| Compound | Effect on PAH Transport | Effect on TEA Transport | Selectivity |

| This compound | Inhibition | No effect | Selective |

| 2,2,4-Trimethylpentanoic acid | Inhibition | Inhibition | Non-selective |

| 2,4,4-Trimethyl-5-hydroxypentanoic acid | Inhibition | No effect | Selective |

Influence on Enzyme Activity and Protein Conformation

The influence of this compound extends to its interaction with enzymes. As a carboxylic acid, it can engage in hydrogen bonding and electrostatic interactions with proteins, which can affect their structure and function. While specific studies on the direct conformational changes induced by this compound are limited, its role as a substrate for enzymes like 2,4,4-trimethylpentanoyl-CoA dehydrogenase (also known as Sterol Carrier Protein 2 or SCP2) highlights its interaction with enzyme active sites. ontosight.ai This enzyme is crucial for the beta-oxidation of branched-chain fatty acids, and its efficient activity is necessary for maintaining lipid homeostasis. ontosight.ai Deficiencies in this enzyme can lead to disorders of fatty acid oxidation. ontosight.ai

Role as a Substrate in Endogenous Metabolic Cycles

This compound is a metabolite of 2,2,4-trimethylpentane, formed through oxidative metabolism. researchgate.netevitachem.com It serves as a substrate in metabolic pathways, particularly in the beta-oxidation of branched-chain fatty acids. ontosight.aievitachem.com The primary function of 2,4,4-trimethylpentanoyl-CoA dehydrogenase is to catalyze the dehydrogenation of 2,4,4-trimethylpentanoyl-CoA, a critical step for its further breakdown. ontosight.ai This process is vital for the metabolism of certain branched-chain fatty acids that cannot be processed by the main beta-oxidation enzymes due to their structure. ontosight.ai

Structure-Activity Relationship (SAR) Studies of Amino Acid Derivatives in Peptide-Receptor Systems

Non-natural amino acids are valuable tools for probing the structure-activity relationships (SAR) of bioactive peptides and understanding peptide-receptor interactions. ingentaconnect.com The synthesis of 2-amino-3,3,4-trimethyl-pentanoic acid (Ipv), a chimeric valine/leucine derivative, has been developed for application in solid-phase peptide synthesis. ingentaconnect.com This non-natural amino acid was successfully incorporated into position 5 of neuropeptide S (NPS). ingentaconnect.com The resulting diastereomeric NPS derivatives were tested for their ability to mobilize intracellular calcium in cells expressing the mouse NPS receptor. ingentaconnect.com The study revealed that the two diastereomers behaved as a partial agonist and a pure antagonist, respectively, demonstrating that subtle changes in the amino acid side chain can significantly alter peptide efficacy. ingentaconnect.com This highlights the importance of the specific stereochemistry and structure of amino acid derivatives in their interaction with peptide receptors. ingentaconnect.comresearchgate.net

Modulation of Ligand Efficacy and Receptor Binding Affinity

The interaction of this compound with biological systems extends to its ability to modulate the binding of other molecules (ligands) to their respective receptors and to alter their functional effects (efficacy). This modulation can occur through various mechanisms, including direct competition for a binding site or indirect alteration of the receptor's conformation. Research into these interactions provides critical insights into the compound's biological activity and its potential to influence cellular signaling pathways.

Detailed research has demonstrated that this compound can act as a competitive inhibitor within specific biological transport systems. In studies involving rat renal cortical slices, the compound has been shown to selectively inhibit the organic anion transport system. This inhibition is competitive, meaning that this compound vies with other organic anions, such as p-aminohippurate (PAH), for the same binding sites on the transporter proteins. The inhibitory constant (Ki) for this interaction has been determined to be 4 mM. Notably, this inhibitory action is selective, as the compound does not affect the transport of tetraethylammonium (TEA), a substrate for the organic cation transport system.

| System | Target | Type of Inhibition | Ki Value | Effect on Cation Transport (TEA) |

|---|---|---|---|---|

| Rat Renal Cortical Slices | Organic Anion Transporter | Competitive | 4 mM | No effect |

Conversely, the interaction of this compound with other proteins, such as α2u-globulin, a protein implicated in certain types of kidney damage in male rats, is less clear. One study suggested that while 2,2,4-trimethylpentane (the parent compound) has metabolites that bind to a renal protein fraction containing α2u-globulin, this compound itself did not compete for this binding. researchgate.netexponent.com This finding suggests that factors other than direct binding may be involved in its biological effects related to this protein. researchgate.net

Further illustrating the modulatory potential of the trimethylpentanoic acid scaffold, a synthetic derivative, 2-amino-3,3,4-trimethyl-pentanoic acid (Ipv), has been studied for its effects on the neuropeptide S (NPS) receptor. When incorporated into the structure of neuropeptide S, the resulting diastereomers displayed distinct modulatory activities at the mouse NPS receptor expressed in HEK293 cells. researchgate.net One diastereomer acted as a partial agonist, while the other functioned as a pure antagonist, demonstrating how subtle changes to the core structure can dramatically alter ligand efficacy from partial activation to complete blockade of receptor function. researchgate.net

| Compound | Target Receptor | Observed Activity |

|---|---|---|

| [Ipv5]NPS Diastereomer 1 | Mouse NPS Receptor | Partial Agonist |

| [Ipv5]NPS Diastereomer 2 | Mouse NPS Receptor | Pure Antagonist |

These findings collectively indicate that this compound and its structural analogs can significantly modulate biological activity by altering ligand-receptor interactions and efficacy.

Analytical Methodologies for the Characterization and Quantification of 2,4,4 Trimethylpentanoic Acid in Research

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 2,4,4-trimethylpentanoic acid, providing the necessary separation from isomers and other compounds present in biological or chemical samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite and Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile compounds like this compound. This method is particularly valuable in metabolite analysis, where the compound is often present in complex biological mixtures.

In environmental microbiology, GC-MS has been instrumental in elucidating the biodegradation pathways of branched-chain alkanes. For instance, in studies of isooctane (B107328) (2,2,4-trimethylpentane) degradation by Mycobacterium austroafricanum, GC-MS was used to identify this compound as a key metabolic intermediate that transiently accumulated in the culture. nih.govlibretexts.orgresearchgate.net This identification helped to deduce that the degradation process initiates at the isopropyl end of the isooctane molecule. nih.govlibretexts.org

Similarly, in toxicological research, GC-MS is employed to analyze metabolites in biological samples. Following the administration of 2,2,4-trimethylpentane (B7799088) to male rats, this compound was detected in kidney homogenates, highlighting its role as a metabolite in animal models. epa.gov The analysis of urinary metabolites often involves extraction with a solvent like methylene (B1212753) chloride, followed by GC-MS analysis to identify compounds such as trimethyl pentanols and various isomers of trimethylpentanoic acid. epa.gov For quantitative studies, especially in complex matrices like pyrolysis oil or biological fluids, the use of internal standards, including isotope-labeled versions of the analyte, is crucial for accurate results.

To enhance volatility and improve chromatographic peak shape, carboxylic acids like this compound are often derivatized before GC-MS analysis. Common derivatization methods include esterification to form methyl or other alkyl esters.

Table 1: GC-MS Applications in Trimethylpentanoic Acid Analysis

| Application Area | Sample Matrix | Key Finding | Citation |

|---|---|---|---|

| Biodegradation | Bacterial Culture | Identification of this compound as a metabolite of isooctane. | nih.govlibretexts.org |

| Toxicology | Rat Kidney Homogenates | Detection of this compound following exposure to 2,2,4-trimethylpentane. | epa.gov |

High-Performance Liquid Chromatography (HPLC) for Derivative Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of a wide range of compounds, including carboxylic acids and their derivatives. For non-volatile derivatives or compounds that are thermally unstable, HPLC is often preferred over GC.

The analysis of carboxylic acids by HPLC can be challenging due to their polarity and lack of a strong UV chromophore. Therefore, pre-column derivatization is frequently employed to introduce a fluorescent or UV-absorbing tag, enhancing detection sensitivity. researchgate.net For instance, branched-chain keto acids are analyzed by HPLC with fluorescence detection after derivatization with o-phenylenediamine. jst.go.jp Another approach is reversed-phase ion-pair chromatography, which has been successfully used to separate straight- and branched-chain dicarboxylic acids in urine after derivatization with 2-nitrophenylhydrazine. nih.gov

In the context of synthetic chemistry, HPLC is a critical tool for assessing the purity of products and for separating diastereomeric mixtures. For example, in the synthesis of peptide derivatives containing the chimeric amino acid 2-amino-3,3,4-trimethyl-pentanoic acid, reverse-phase HPLC was used to separate the resulting diastereomers. researchgate.netscience.gov The purity of non-volatile derivatives of related compounds, such as 2,4,4-trimethylpentanoyl chloride, can be assessed using reverse-phase C18 columns with UV detection.

Table 2: HPLC Methods for Branched-Chain Acid Analysis

| HPLC Method | Derivatization | Application | Citation |

|---|---|---|---|

| Reversed-Phase Ion-Pair | 2-Nitrophenylhydrazine | Analysis of urinary dicarboxylic acids. | nih.gov |

| HPLC-Fluorescence | o-Phenylenediamine | Quantification of branched-chain keto acids in cell extracts. | jst.go.jp |

Advanced Spectroscopic Techniques for Structural Elucidation

While chromatography separates components of a mixture, spectroscopy provides detailed information about the molecular structure of the isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential for confirming its specific isomeric structure.

In ¹H NMR spectroscopy, the acidic proton of a carboxylic acid typically appears as a broad singlet at a downfield chemical shift, generally between 10 and 13 ppm. libretexts.orgaltervista.org The various methyl groups (at positions 2, 4, and 4) and the methylene and methine protons will exhibit characteristic chemical shifts and splitting patterns that allow for unambiguous assignment and distinguish it from its isomers like 2,2,4-trimethylpentanoic acid. magritek.com

¹³C NMR spectroscopy is equally informative. The carbonyl carbon of a carboxylic acid is highly deshielded and typically resonates in the range of 165 to 185 δ. libretexts.org The different methyl, methylene, methine, and quaternary carbons of the trimethylpentanoic acid backbone will have distinct chemical shifts, confirming the branching pattern. NMR is a powerful method for distinguishing between structural isomers, as each isomer will produce a unique set of signals in both ¹H and ¹³C spectra. magritek.com

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule.

For any carboxylic acid, FT-IR spectroscopy reveals several characteristic absorption bands. The most prominent features for this compound are:

O-H Stretching: A very broad and strong absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.orgorgchemboulder.commsu.edu

C=O Stretching: An intense, sharp band appears between 1760 and 1690 cm⁻¹. orgchemboulder.comjove.com For dimeric carboxylic acids, this peak is typically found around 1710 cm⁻¹. libretexts.org This band is a key diagnostic tool, for example, in monitoring the synthesis of 2,4,4-trimethylpentanoyl chloride from the parent acid, where the C=O stretch of the acyl chloride appears at a higher frequency (~1800 cm⁻¹).

C-O Stretching and O-H Bending: Other bands include a C-O stretch between 1320-1210 cm⁻¹ and O-H bends in the 1440-1395 cm⁻¹ and 950-910 cm⁻¹ regions. orgchemboulder.com

FT-Raman spectroscopy provides complementary information. For carboxylic acids, characteristic Raman bands include C=O stretching, C-O stretching, and OCO bending modes. researchgate.net Analysis of the low-vibrational energy region in Raman spectra can also provide insights into the crystalline packing and hydrogen bonding interactions of the molecule. mdpi.com

Table 3: Key Vibrational Frequencies for Carboxylic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance in Spectrum | Citation |

|---|---|---|---|

| O-H Stretch (H-bonded) | 2500 - 3300 | Very broad, strong | libretexts.orgorgchemboulder.com |

| C=O Stretch (Dimer) | ~1710 | Intense, sharp | libretexts.org |

| C-O Stretch | 1210 - 1320 | Medium | orgchemboulder.com |

Application in Complex Mixture Analysis (e.g., Scent Profiles)

The analytical techniques described above are frequently applied to identify and quantify this compound and its isomers in highly complex mixtures. One notable application is in the study of human scent profiles for identification purposes. A patent for identifying individuals through characteristic compounds in their scent lists the isomer 2,2,4-trimethyl-pentanoic acid as one of many compounds detected. google.com This suggests that branched-chain fatty acids, including potentially this compound, contribute to the unique chemical signature of an individual. The analysis of such complex volatile organic compound (VOC) mixtures typically relies on GC-MS due to its high sensitivity and specificity. google.com

Computational and Theoretical Investigations of 2,4,4 Trimethylpentanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, geometry, and energetic properties of 2,4,4-trimethylpentanoic acid. These methods solve approximations of the Schrödinger equation to provide a detailed picture of the molecule.

The structure of this compound features significant steric hindrance due to the presence of a tert-butyl group at the C4 position and a methyl group at the C2 position. This crowded environment dictates the molecule's preferred three-dimensional shape. Conformational analysis, typically performed using DFT methods, is essential to identify the most stable arrangements (conformers) of the molecule.

The analysis focuses on the rotation around single bonds, primarily the C2-C3 and C3-C4 bonds. The bulky substituents restrict free rotation, leading to distinct, energetically different conformers. The most stable conformer will adopt a geometry that minimizes steric repulsion between the methyl groups and the carboxylic acid functional group. Quantum chemical calculations can precisely determine bond lengths, bond angles, and dihedral angles for these stable conformers. While specific computational studies on this exact molecule are not widely published, representative data can be predicted based on calculations for similarly branched alkanes and carboxylic acids.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of this compound (DFT Calculation) This interactive table contains representative values expected from a DFT calculation (e.g., B3LYP/6-31G level of theory).*

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H (hydroxyl) | ~0.97 Å | |

| C2-C3 | ~1.54 Å | |

| C3-C4 | ~1.55 Å | |

| C4-C(CH₃)₃ | ~1.54 Å | |

| Bond Angle | O=C-O | ~124° |

| C2-C3-C4 | ~114° | |

| C3-C4-C(tert-butyl) | ~112° |

A key application is the characterization of transition states—the high-energy structures that connect reactants to products. Computational methods can locate the exact geometry of a transition state and confirm its identity by identifying a single imaginary vibrational frequency. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate. For example, DFT calculations using functionals like B3LYP can model the transition states and charge distribution to predict reaction pathways for related compounds. researchgate.net

Table 2: Hypothetical Reaction Profile for the Esterification of this compound This interactive table illustrates the kind of energetic data obtained from quantum chemical calculations for a generic reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Methanol (B129727) | 0.0 |

| Transition State 1 | Tetrahedral Intermediate Formation | +15.2 |

| Intermediate | Tetrahedral Adduct | +5.8 |

| Transition State 2 | Water Elimination | +18.5 |

| Products | Methyl 2,4,4-trimethylpentanoate + Water | -4.3 |

Molecular Geometries and Conformational Analysis

Molecular Dynamics Simulations for Solvent and Biological Interactions

While quantum mechanics is ideal for analyzing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of molecules in larger systems, such as in a solvent or interacting with a protein. MD simulations use classical mechanics (force fields) to model the movements of atoms over time, providing a dynamic view of molecular interactions. nih.gov

For this compound, MD simulations can reveal how the molecule behaves in an aqueous environment. These simulations would show the formation of hydrogen bonds between the carboxylic acid group and surrounding water molecules, influencing its solubility and orientation at interfaces. In biological contexts, MD simulations can be used to model the interaction of this compound with proteins. nih.gov For instance, to understand its reported inhibition of the organic anion transport system, MD could simulate its entry and binding within the transporter's active site, highlighting the specific amino acid residues involved in the interaction.

In Silico Prediction of Spectroscopic Signatures

Computational methods can predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming a structure.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, key predicted vibrations would include a strong C=O stretching peak for the carbonyl group and a broad O-H stretching peak for the hydroxyl part of the carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. These predictions help in assigning the signals in an experimental spectrum to specific atoms in the molecule, confirming its complex branched structure.

Table 3: Predicted Key Spectroscopic Signatures for this compound This interactive table presents typical spectroscopic data that can be predicted computationally.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Corresponding Atoms/Group |

| ¹H NMR | Broad Singlet | ~10–12 ppm | -COOH |

| Multiplet | ~2.3 ppm | -CH(C)COOH | |

| Multiplets | ~1.3-1.7 ppm | -CH₂- | |

| Doublet | ~1.1 ppm | -CH(CH₃) | |

| Singlet | ~0.9 ppm | -C(CH₃)₃ | |

| ¹³C NMR | Carbonyl | ~180–185 ppm | -COOH |

| Quaternary Carbon | ~35–40 ppm | -C (CH₃)₃ | |

| Methine Carbon | ~40–45 ppm | -C H(CH₃)COOH | |

| IR | O-H Stretch | ~2500–3300 cm⁻¹ (broad) | Carboxylic Acid O-H |

| C=O Stretch | ~1700–1725 cm⁻¹ (strong) | Carboxylic Acid C=O |

Computational Approaches to Structure-Function Relationships in Biological Contexts

Computational chemistry offers powerful methods to establish links between the specific structure of this compound and its biological activity. mdpi.com Its function as a competitive inhibitor of the p-aminohippurate (B12120003) (PAH) transport system in rat renal cortical slices provides a clear case for such investigations.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. Docking simulations could be used to place this compound into a homology model of the organic anion transporter. The results would generate a plausible binding pose and a scoring function would estimate the binding affinity, explaining how its size and the placement of its carboxylic acid group allow it to compete with native substrates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical methods that correlate the chemical structures of a series of compounds with their biological activity. mdpi.com For a set of related carboxylic acids, a QSAR model could be built using computed molecular descriptors (e.g., molecular volume, surface area, electronic properties, lipophilicity). semanticscholar.org Such a model could predict the inhibitory potency of this compound and guide the design of new, potentially more potent, inhibitors.

Applications of 2,4,4 Trimethylpentanoic Acid in Advanced Materials and Specialty Chemical Synthesis Research

Precursor in Polymer Science and Engineering

In the realm of polymer science, the incorporation of bulky, branched aliphatic groups can significantly influence the macroscopic properties of the resulting polymers. While direct polymerization of 2,4,4-trimethylpentanoic acid is a subject of ongoing research, its derivatives and isomers serve as key building blocks.

The introduction of the 2,4,4-trimethylpentyl group into a polymer backbone can impart desirable characteristics such as enhanced thermal stability and specific mechanical performance. Although direct studies on this compound as a monomer are not extensively documented in publicly available research, the applications of its close isomer, 2,2,4-trimethylpentanoic acid, provide strong inferential evidence of its potential. A recent patent application, for instance, has described the use of 2,2,4-trimethylpentanoic acid as a monomer in polymer synthesis, leading to materials with improved thermal stability and mechanical properties suitable for high-performance applications.

The highly branched nature of these trimethylpentanoic acids can disrupt polymer chain packing, leading to a lower degree of crystallinity and potentially a higher glass transition temperature. This can translate to materials that are more resistant to heat and have altered mechanical responses, such as increased toughness or modified elasticity.

A more direct and established application of this compound in polymer science is through its conversion to a more reactive intermediate, 2,4,4-trimethylpentanoyl chloride. This acyl chloride is then used to introduce the 2,4,4-trimethylpentanoyl moiety into various polymer structures. This process allows for the precise incorporation of the bulky side group, enabling the tailoring of polymer properties.

| Property influenced by 2,4,4-trimethylpentanoyl moiety | Anticipated Effect |

| Thermal Stability | Increased |

| Mechanical Performance | Modified (e.g., increased toughness) |

| Solubility | Altered due to branched structure |

Synthesis of Specialty Organic Chemicals with Branched Architectures

The branched structure of this compound makes it an important starting material for the synthesis of a variety of specialty organic chemicals. Its derivatives are utilized in the production of compounds where steric hindrance and a specific molecular shape are crucial for their function.

One of the primary routes for its application in specialty chemical synthesis is, again, through its conversion to 2,4,4-trimethylpentanoyl chloride. This reactive intermediate is a key building block for introducing the sterically hindered 2,4,4-trimethylpentanoyl group into target molecules. This is particularly valuable in the synthesis of agrochemicals, pharmaceuticals, and other specialty polymers where the bulky group can influence the molecule's bioactivity, stability, or physical properties.

The synthesis of 2,4,4-trimethylpentanoyl chloride from this compound is typically achieved through reaction with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively, each carrying the characteristic branched alkyl group.

| Reactant | Product | Application of Product |

| Thionyl chloride | 2,4,4-Trimethylpentanoyl chloride | Intermediate for specialty chemicals |

| Alcohols (with 2,4,4-trimethylpentanoyl chloride) | Esters | Lubricant additives, plasticizers ontosight.ai |

| Amines (with 2,4,4-trimethylpentanoyl chloride) | Amides | Pharmaceuticals, agrochemicals |

Furthermore, esters derived from its isomer, 2,2,4-trimethylpentanoic acid, such as the methyl ester, are used as precursors for lubricant and fuel additives, as well as plasticizers. ontosight.ai This highlights the general utility of these branched acids in creating performance-enhancing additives for various industrial applications.

Environmental Research on 2,4,4 Trimethylpentanoic Acid

Environmental Fate and Transport Mechanisms in Biotic and Abiotic Systems

2,4,4-Trimethylpentanoic acid is an intermediate metabolite formed during the biodegradation of 2,2,4-trimethylpentane (B7799088) (isooctane), a significant component of gasoline. researchgate.netresearchgate.netnih.gov Consequently, its presence in the environment is closely linked to sites contaminated with petroleum hydrocarbons. The parent compound, isooctane (B107328), is known for its recalcitrance to biodegradation, largely due to its highly branched structure containing a quaternary carbon atom. researchgate.netnih.gov

The environmental behavior of this compound is influenced by the properties of its parent compound. For isooctane, volatilization is a primary mechanism of removal when released into water or onto soil surfaces. epa.gov In subsurface environments, adsorption to soil particles is an expected behavior. epa.gov While specific studies on the transport of this compound are limited, its formation from isooctane in soil and aquatic environments suggests it is subject to similar transport mechanisms, including leaching and sorption, influenced by its carboxylic acid functional group, which affects its solubility and interaction with soil organic matter.

In biotic systems, evidence suggests that this compound can be transported and accumulate in organisms. For instance, following oral administration of isooctane to rats, this compound was identified as a metabolite in the liver and kidneys, with significantly higher concentrations found in the kidneys of male rats compared to females. epa.gov This indicates that once formed, the acid can be distributed within an organism's body. The processes that govern the reduction of such compounds in the environment include metabolism by organisms, chemical degradation, and physical weathering. oregonstate.edu

The following table summarizes the key environmental fate and transport aspects of this compound and its parent compound.

| Attribute | 2,2,4-Trimethylpentane (Isooctane) | This compound |

| Source | Major component of gasoline. nih.govontosight.ai | Biodegradation intermediate of isooctane. researchgate.netresearchgate.netnih.gov |

| Biodegradability | Recalcitrant due to branched structure. researchgate.netnih.gov | Subject to further microbial degradation. researchgate.netnih.gov |

| Primary Abiotic Fate | Volatilization from water/soil surfaces; Adsorption in subsurface soil. epa.gov | Subject to leaching and sorption in soil and water. |

| Biotic Transport | Absorbed and distributed to various tissues. epa.gov | Detected in liver and kidney tissues of rats. epa.gov |

Microbial Ecology and Genetic Potential of Degrading Microorganisms

The biodegradation of the highly branched alkane, 2,2,4-trimethylpentane (isooctane), which leads to the formation of this compound, has been a subject of significant research. A key microorganism capable of utilizing isooctane as a sole carbon and energy source is Mycobacterium austroafricanum IFP 2173, which was isolated from a gasoline-polluted aquifer. researchgate.netnih.govresearchgate.net In the metabolic pathway of this bacterium, this compound transiently accumulates as a metabolite. researchgate.netnih.gov The degradation process is initiated at the isopropyl extremity of the isooctane molecule. researchgate.netresearchgate.netnih.gov

The genetic machinery underpinning this degradation has been investigated. While a cytochrome P450 enzyme is induced during the degradation of isooctane, the primary functional oxidation system is believed to be a nonheme alkane monooxygenase, as indicated by the amplification and expression of an alkB gene. nih.gov The alkB gene is a well-known marker for bacteria capable of degrading alkanes. Other bacterial genera, such as Rhodococcus, are also known for their ability to degrade hydrocarbon components found in gasoline. researchgate.netresearchgate.net

The subsequent breakdown of this compound involves its activation to a CoA ester, a common strategy in fatty acid metabolism. The enzyme 2,4,4-trimethylpentanoate-CoA ligase catalyzes the conversion of the acid to 2,4,4-trimethylpentanoyl-CoA. ontosight.ai This activated form can then enter a beta-oxidation pathway. The enzyme 2,4,4-trimethylpentanoyl-CoA dehydrogenase plays a role in the dehydrogenation of this branched-chain acyl-CoA, a critical step for its further metabolism. ontosight.ai

Furthermore, research into synthetic biology has demonstrated the potential for engineering microorganisms to handle such branched compounds. Hybrid polyketide synthases (PKS) have been designed and expressed in host cells like E. coli to produce trimethylpentanoic acid, highlighting the modularity and adaptability of microbial enzymatic systems. jbei.orgpatsnap.com

The table below details the microorganisms and enzymes involved in the metabolism of this compound.

| Organism/Enzyme | Role in Degradation | Genetic Basis |

| Mycobacterium austroafricanum | Degrades isooctane, producing this compound as an intermediate. researchgate.netnih.govresearchgate.net | Harbors alkB gene for initial alkane oxidation. nih.gov |

| Rhodococcus sp. | Known for degradation of gasoline components. researchgate.netresearchgate.net | Possess various alkane degradation pathways. |

| Engineered E. coli | Capable of producing trimethylpentanoic acid. jbei.orgpatsnap.com | Engineered with hybrid polyketide synthases (PKS). patsnap.com |

| 2,4,4-Trimethylpentanoate-CoA ligase | Activates the acid to its CoA ester for further metabolism. ontosight.ai | --- |

| 2,4,4-Trimethylpentanoyl-CoA dehydrogenase | Catalyzes a dehydrogenation step in the beta-oxidation of the branched-chain acyl-CoA. ontosight.ai | --- |

Implications for Natural Attenuation and Bioremediation Strategies

Bioremediation strategies, which involve the use of microorganisms to clean up pollutants, can be enhanced by the knowledge of specific degradation pathways. Bioaugmentation, the introduction of specific microorganisms with desired degradation capabilities, and biostimulation, the addition of nutrients or electron acceptors to stimulate the activity of indigenous microorganisms, are common bioremediation techniques for oil spills. researchgate.net The identification of bacteria like Mycobacterium austroafricanum and the enzymes they employ provides a basis for developing more effective bioaugmentation cultures. researchgate.netnih.govresearchgate.net

For instance, stimulating the growth and activity of indigenous microbial populations that possess the genetic potential for alkane degradation (e.g., containing alkB genes) can accelerate the cleanup of gasoline-contaminated soils and groundwater. mdpi.com The transient accumulation of this compound can serve as an indicator of ongoing isooctane biodegradation at a contaminated site. Monitoring the concentrations of such intermediates can help in assessing the effectiveness of natural attenuation or active bioremediation efforts. The ultimate goal of these strategies is the complete mineralization of the contaminants to harmless products like carbon dioxide and water.

The following table outlines the implications of the research on remediation strategies.

| Remediation Strategy | Implication of Research on this compound |

| Monitored Natural Attenuation (MNA) | The formation and subsequent degradation of this compound is a key process in the natural breakdown of gasoline. Its presence can indicate active biodegradation. researchgate.netresearchgate.netnih.gov |

| Bioaugmentation | Microorganisms like Mycobacterium austroafricanum that can metabolize isooctane via the formation of this compound are potential candidates for introduction into contaminated sites. researchgate.netresearchgate.netnih.govresearchgate.net |

| Biostimulation | Adding nutrients and electron acceptors can enhance the activity of native microorganisms capable of degrading gasoline components, including the pathway involving this compound. researchgate.netmdpi.com |

| Site Monitoring | Tracking the concentration of this compound can serve as a biomarker for assessing the progress and efficiency of bioremediation. |

Emerging Research Directions and Future Perspectives on 2,4,4 Trimethylpentanoic Acid

Exploration of Novel and Efficient Synthetic Routes for Specific Isomers

The synthesis of specific isomers of trimethylpentanoic acid, including 2,4,4-trimethylpentanoic acid, is an area of active research. Traditional chemical synthesis methods, such as the alkaline permanganate (B83412) oxidation of 2,2,4-trimethyl-1-pentanol (B74239), have been used to produce high-purity 2,2,4-trimethylpentanoic acid. Another established method involves the chlorination of this compound using agents like thionyl chloride or oxalyl chloride to produce 2,4,4-trimethylpentanoyl chloride, a reactive intermediate.

However, the focus is shifting towards more efficient and selective methodologies. For instance, the catalytic hydrogenation of trimethylpentene followed by oxidation represents one pathway. evitachem.com A significant advancement lies in the field of synthetic biology, particularly the use of engineered polyketide synthases (PKSs). evitachem.comgoogle.com These enzymatic systems offer the potential for highly specific production of branched-chain acids like this compound from simple precursors. evitachem.comgoogle.com Research has demonstrated the design of hybrid PKS constructs specifically to synthesize this compound. google.com This biotechnological approach provides a promising alternative to conventional chemical synthesis, potentially leading to more sustainable and efficient production methods.

| Synthesis Route | Description | Precursors | Key Reagents/Catalysts |

| Chemical Synthesis | Oxidation of the corresponding alcohol. | 2,2,4-trimethyl-1-pentanol | Alkaline permanganate |

| Chemical Synthesis | Chlorination of the carboxylic acid to form an acyl chloride intermediate. | This compound | Thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) |

| Chemical Synthesis | Catalytic hydrogenation followed by oxidation. | Trimethylpentene | Nickel catalyst for hydrogenation evitachem.com |

| Biocatalytic Synthesis | Engineered polyketide synthase (PKS) pathways. | Isobutyryl-CoA, 2-methylmalonyl-CoA | Hybrid PKS enzymes evitachem.comgoogle.com |

Advanced Enzyme Engineering for Selective Biocatalytic Production and Derivatization

Enzyme engineering is a rapidly advancing field with significant potential for the selective biocatalytic production and derivatization of this compound. The core of this approach lies in modifying and optimizing enzymes, such as polyketide synthases (PKSs), to achieve high specificity and efficiency in synthesizing target molecules. google.com

Recent advancements have focused on creating hybrid PKS systems by combining modules from different naturally occurring PKSs. google.comgoogle.com This modular engineering allows for precise control over the assembly of the carbon chain, enabling the production of specific isomers like this compound. google.com The use of engineered PKSs can facilitate the conversion of renewable feedstocks into valuable chemicals, offering a more sustainable alternative to petroleum-based synthesis.

Furthermore, enzyme engineering is not limited to production. It also extends to the derivatization of the parent acid. By introducing specific functional groups, the properties and applications of this compound can be expanded. For example, engineered enzymes could be used to introduce hydroxyl or amino groups at specific positions, creating novel derivatives with potentially enhanced biological activities or utility as building blocks in further syntheses.

Deeper Elucidation of Biochemical Interaction Mechanisms and Molecular Targets in Biological Systems

Understanding the biochemical interactions and molecular targets of this compound is crucial for elucidating its biological significance. Research indicates that this branched-chain fatty acid is involved in metabolic processes and can interact with various biological molecules.

One key aspect of its biological activity is its role in metabolism. This compound is a metabolite of 2,2,4-trimethylpentane (B7799088) and has been detected in kidney homogenates. epa.gov In biological systems, it can be activated by conversion to its Coenzyme A (CoA) ester, 2,4,4-trimethylpentanoyl-CoA, a reaction catalyzed by 2,4,4-trimethylpentanoate-CoA ligase. ontosight.ai This activation step is essential for its further metabolism, likely through pathways such as beta-oxidation within peroxisomes. ontosight.ai

As a carboxylic acid, this compound can participate in interactions with proteins and enzymes, potentially affecting their structure and function. It has been shown to act as a competitive inhibitor of the organic anion transport system in rat renal cortical slices. This suggests a specific interaction with transport proteins in the kidney. Further research is needed to fully identify all the molecular targets and to understand the downstream effects of these interactions on cellular signaling and metabolic pathways.

Design and Synthesis of Functionally Enhanced Derivatives for Targeted Applications

The unique branched structure of this compound makes it an attractive scaffold for the design and synthesis of functionally enhanced derivatives with targeted applications. By chemically modifying the parent molecule, its physicochemical properties and biological activity can be tailored for specific purposes.

One area of interest is the synthesis of derivatives for pharmaceutical applications. The introduction of different functional groups, such as amino groups, can lead to compounds with novel biological properties. For example, the synthesis of 3-amino-2,2,4-trimethylpentanoic acid hydrochloride, a derivative of the isomeric 2,2,4-trimethylpentanoic acid, highlights the potential to create new molecules with potential neuroprotective or metabolic-modulating effects. smolecule.com Similar strategies could be applied to this compound to explore its therapeutic potential.

Another promising application is in the development of advanced materials and specialty chemicals. The carboxylic acid group of this compound can be readily converted into other functional groups like esters and amides, which can serve as monomers for polymerization or as building blocks in organic synthesis. For instance, platinum complexes of single isomer neoalkyl carboxylic acids, including 2-ethyl-2,4,4-trimethylpentanoic acid, have been investigated, suggesting potential applications in catalysis or materials science. google.com The synthesis of such derivatives opens up possibilities for creating polymers with unique properties or for use as intermediates in the production of agrochemicals and other fine chemicals.

| Derivative Class | Potential Functional Enhancement | Potential Applications |

| Amino Acid Derivatives | Introduction of amino groups to create novel bioactivity. | Pharmaceutical development, metabolic studies. smolecule.com |

| Esters and Amides | Altered solubility and reactivity for use as building blocks. | Polymer synthesis, specialty chemicals, agrochemicals. |

| Metal Complexes | Unique catalytic or material properties. | Catalysis, materials science. google.com |

Q & A

Q. Answer :

- Mechanism : The acid’s derivatives (e.g., bis(2,4,4-trimethylpentyl)monothiophosphinic acid) act as ion carriers in membranes. The branched alkyl chain enhances lipophilicity, facilitating metal ion partitioning into the organic phase .

- Experimental Design :

Table 1 : Metal ion transport efficiency of this compound derivatives :

| Metal Ion | pH Range | Transport Efficiency (%) |

|---|---|---|

| Cu(II) | 2–3 | 85–90 |

| Pb(II) | 2–3 | 60–65 |

Basic: What analytical techniques are suitable for quantifying this compound in environmental samples?

Q. Answer :

- GC-MS : Derivatize the acid to its methyl ester (using BF-methanol) for enhanced volatility. Monitor m/z 158 (molecular ion) and fragment ions (e.g., m/z 85 for [CHC(CH)]) .

- HPLC : Use a C18 column with UV detection at 210 nm. Mobile phase: acetonitrile/0.1% HPO (70:30) .